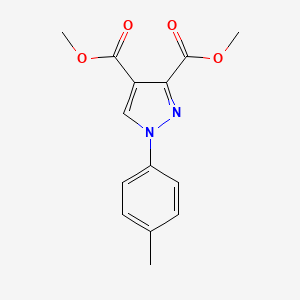

dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate

Description

Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate (C₁₄H₁₄N₂O₄, molecular weight: 274.27) is a pyrazole-based ester synthesized via cycloaddition reactions between 3-aryl sydnones and dimethyl acetylenedicarboxylate (DMAD) . Its structure features a pyrazole core substituted at the 1-position with a 4-methylphenyl group and ester functionalities at the 3- and 4-positions. X-ray crystallography reveals a disordered methoxy-carbonyl group (occupancies: 0.71 and 0.29) and cyclic centrosymmetric dimers stabilized by C–H⋯O hydrogen bonds . These interactions define its three-dimensional framework, distinguishing it from related compounds .

Properties

Molecular Formula |

C14H14N2O4 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

dimethyl 1-(4-methylphenyl)pyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C14H14N2O4/c1-9-4-6-10(7-5-9)16-8-11(13(17)19-2)12(15-16)14(18)20-3/h4-8H,1-3H3 |

InChI Key |

BYNCEYWVEIEUOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

1,3-Dipolar Cycloaddition via Sydnone Intermediates

The primary synthesis of dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate involves a 1,3-dipolar cycloaddition reaction between 3-(4-methylphenyl)sydnone and dimethyl acetylenedicarboxylate (DMAD). Sydnones, aromatic mesoionic compounds, act as 1,3-dipoles in this reaction. The process proceeds under reflux in toluene over 48 hours, yielding the target compound with a 72% efficiency. The reaction mechanism involves the formation of a transient nitrilimine intermediate, which reacts regioselectively with DMAD to produce the pyrazole ring (Figure 1).

Key Reaction Conditions

Structural Characterization and Crystallographic Data

Molecular Geometry

The pyrazole ring in this compound adopts a planar conformation, with bond lengths and angles consistent with aromatic systems (Table 1). Notable deviations include:

-

C=O Bonds: 1.194–1.213 Å (ester carbonyls)

-

N–N Bond: 1.351 Å (pyrazole ring)

Table 1: Selected Bond Lengths and Angles

| Parameter | Value (Å or °) |

|---|---|

| C3–C4 | 1.436 |

| N1–N2 | 1.351 |

| O1–C11 | 1.213 |

| C4–O2 | 1.341 |

| Dihedral Angle (Pyrazole) | 1.2° |

Supramolecular Assembly

The crystal structure is stabilized by C–H⋯O hydrogen bonds (2.47–2.53 Å), forming cyclic centrosymmetric dimers (Figure 2). Additionally, the methoxycarbonyl group at position 3 exhibits static disorder , split over two sites with occupancies of 0.71(2) and 0.29(2). This disorder arises from rotational flexibility around the C–O bond, a common feature in ester-functionalized aromatics.

Comparative Analysis with Analogous Pyrazole Esters

Substituent Effects on Reactivity and Structure

Replacing the 4-methylphenyl group with other aryl substituents (e.g., 4-chlorophenyl or 4-bromophenyl) alters supramolecular packing without significantly affecting reaction yields (Table 2). For example:

-

Dimethyl 1-Phenyl Analogue: Forms similar cyclic dimers via C–H⋯O bonds.

-

4-Chlorophenyl Derivative: Adopts a chain-like structure due to steric and electronic effects.

Table 2: Comparative Yields and Structural Features

| Substituent | Yield (%) | Supramolecular Motif |

|---|---|---|

| 4-Methylphenyl | 72 | Cyclic dimer |

| Phenyl | 68 | Cyclic dimer |

| 4-Chlorophenyl | 70 | C(5) C(8)[(7)] chain |

Role of Solvent and Temperature

Prolonged reflux in toluene is critical for achieving high regioselectivity. Lower temperatures (<80°C) favor incomplete cycloaddition, while polar solvents (e.g., DMF) promote side reactions such as ester hydrolysis.

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

The reaction’s regioselectivity is influenced by the electronic nature of the sydnone’s aryl group. Electron-donating groups (e.g., -CH₃) enhance dipole stabilization, reducing byproducts like 5-substituted isomers. In contrast, electron-withdrawing groups (-Cl, -Br) increase the likelihood of competing pathways, necessitating longer reaction times.

Mitigating Crystallographic Disorder

The disorder in the methoxycarbonyl group complicates crystallographic analysis. To address this, slow cooling during recrystallization (≤1°C/min) and the use of mixed solvents (e.g., ethanol-diethyl ether) improve crystal quality.

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole ring.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Research has indicated its potential use as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Crystallographic Comparisons

Table 1: Key Structural Parameters of Selected Pyrazole Derivatives

Key Observations:

- Substituent Effects on Packing: The 4-methylphenyl group in the title compound enables cyclic dimer formation via C–H⋯O bonds . In contrast, the chloro-substituted analogue (3-chloro-4-methyl) forms extended chains despite similar hydrogen-bonding motifs, highlighting how minor substituent changes alter supramolecular architecture . Bulkier substituents (e.g., 5-(4-chlorophenyl)) disrupt dimerization, favoring simpler chains .

- Disorder and Flexibility: The disordered methoxy group in the title compound suggests conformational flexibility, which may influence solubility or reactivity . No such disorder is reported in analogues with rigid substituents (e.g., cyano groups) .

Biological Activity

Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2O4 |

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | dimethyl 1-(4-methylphenyl)pyrazole-3,4-dicarboxylate |

| InChI Key | BYNCEYWVEIEUOF-UHFFFAOYSA-N |

The compound features a pyrazole ring substituted with a 4-methylphenyl group and two carboxylate ester functionalities, which contribute to its reactivity and biological interactions.

2. Synthesis

The synthesis of this compound typically involves the cyclization of 4-methylphenylhydrazine with dimethyl acetylenedicarboxylate under reflux conditions in the presence of a catalyst like acetic acid. This method ensures the formation of the pyrazole ring while optimizing yield and purity for potential industrial applications .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in inflammatory responses and microbial processes. The exact molecular targets can vary based on the biological context, but it is believed to interact with pathways associated with inflammation and cancer .

3.2 Therapeutic Applications

Research indicates that this compound exhibits several therapeutic potentials:

- Antimicrobial Activity: The compound shows promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Properties: Studies have indicated that pyrazole derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory therapies .

- Antitumor Activity: Preliminary investigations have highlighted its cytotoxic effects on tumor cell lines, indicating potential applications in cancer therapy .

4. Case Studies

A systematic investigation into similar pyrazole derivatives has shown that compounds with structural similarities exhibit significant biological activities:

- Study on Antitumor Effects: A derivative of this compound demonstrated selective cytotoxicity against human cancer cell lines with IC50 values ranging from 2.76 to 9.27 µM .

- Antimicrobial Efficacy: In vitro studies revealed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial activity .

5. Research Findings

Recent studies have further elucidated the biological activity of related pyrazole derivatives:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Antitumor | 2.76 - 9.27 |

| Dimethyl 1-(3-chloro-4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate | Antimicrobial | <10 |

| Benzopyrone Derivative | Antibacterial | <20 |

These findings indicate that modifications in the pyrazole structure can lead to enhanced biological activity, paving the way for the development of new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.